Acetovanillone-d3
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Overview
Description
Acetovanillone-d3, also known as 1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3, is a stable isotope labelled compound . It is structurally related to vanillin and has been isolated from a variety of plant sources .
Synthesis Analysis
In a study, acetovanillone derivative compounds were synthesized, and their structures were analyzed using nuclear magnetic resonance (1H NMR—13C NMR) and Fourier-transform infrared (FTIR) methods .Molecular Structure Analysis
The molecular formula of this compound is C9H7D3O3, and its molecular weight is 169.19 . The chemical name is 1-(4-Hydroxy-3-(methoxy-d3)phenyl)ethan-1-one .Scientific Research Applications
Understanding D3 Receptor Ligands in Drug Addiction Research has indicated a significant interest in D3 receptors as potential therapeutic targets for drug addiction. Although the development of a suitable D3 ligand for human use has been elusive, pre-clinical studies demonstrate that systemic administration of D3 ligands, particularly antagonists and partial agonists, can alter drug-seeking behaviors in animals. This review consolidates the studies focusing on stimulus-controlled behaviors and outlines D3 brain systems involved in drug-seeking and taking. It suggests that different brain systems might be involved in different types of stimulus control as well as drug taking, highlighting the complexity of the D3 receptor's role in addiction mechanisms (Foll & Ciano, 2015).
2,4-D Herbicide Toxicity Studies A scientometric review of 2,4-D herbicide (2,4-dichlorophenoxyacetic acid) toxicity studies provides insights into specific characteristics of its toxicity and mutagenicity. This study adopts a quantitative method to visualize and summarize the development in this field. The research trends focus on occupational risk, neurotoxicity, resistance or tolerance to herbicides, and effects on non-target species, especially aquatic ones, and molecular imprinting. This comprehensive analysis identifies global trends and research gaps in 2,4-D toxicology, contributing to future research efforts in the field (Zuanazzi, Ghisi, & Oliveira, 2020).
Polymorphisms in Angiotensin Converting Enzyme (ACE) The study of ACE polymorphisms offers insights into various pathophysiological conditions due to the multifunctional properties of angiotensin II and bradykinin peptides. This review discusses the current state of knowledge regarding ACE polymorphisms, emphasizing the role of a functional polymorphism located between intron 18 and the 3' UTR. It also presents an overview of ACE function in different pathophysiological systems and summarizes previous reports on ACE and clinical outcomes, shedding light on the genetic factors influencing diseases like diabetic nephropathy and Alzheimer disease (Sayed-Tabatabaei et al., 2006).
The Role of Angiotensin-I Converting Enzyme I/D Genetic Polymorphism in Athletic Performance This review explores the potential of using Angiotensin-I Converting Enzyme I/D genetic polymorphism as a biomarker for athletic performance. It delves into the correlation between ACE concentration, its enzymatic activity, and the presence of certain traits or characteristics beneficial to athletes' performance. The review addresses the diverse protocols and variations in study design, which make it challenging to interpret and compare scientific research in this area. It highlights the need for further investigation into the use of ACE activity and I/D ACE gene polymorphism as biomarkers for superior athletic performance in specific ethnicities or sports (de Mello Costa & Slocombe, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Acetovanillone-d3, also known as Apocynin, primarily targets the NADPH oxidase enzyme . This enzyme plays a crucial role in the immune system, where it reduces O2 to superoxide (O2–•), a reactive oxygen species used to kill bacteria and fungi .
Mode of Action
This compound acts as an inhibitor of NADPH oxidase activity . By inhibiting this enzyme, it effectively prevents the production of the superoxide in human agranulocytes or neutrophilic granulocytes .
Biochemical Pathways
The catabolism of this compound involves a pathway that proceeds via phosphorylation and carboxylation . The kinase, HpeHI, phosphorylates acetovanillone and 4-hydroxyacetophenone . Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 4-phospho-acetovanillone . HpeD then catalyzes the efficient dephosphorylation of the carboxylated products .
Pharmacokinetics
Information on its absorption, distribution, metabolism, and excretion (ADME) is currently unavailable
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its anti-inflammatory capabilities . These capabilities are a result of its ability to selectively prevent the formation of free radicals, oxygen ions, and peroxides in the body .
Biochemical Analysis
Biochemical Properties
The Acetovanillone-d3 catabolic system involves a cluster of eight genes up-regulated during growth on this compound and 4-hydroxyacetophenone . The hydroxyphenylethanone (Hpe) pathway proceeds via phosphorylation and carboxylation, before β-elimination yields vanillate from this compound .
Cellular Effects
It is known that this compound interacts with a variety of enzymes and proteins, influencing cell function .
Molecular Mechanism
The molecular mechanism of this compound involves a series of enzymatic reactions. The kinase, HpeHI, phosphorylates this compound. Furthermore, HpeCBA, a biotin-dependent enzyme, catalyzes the ATP-dependent carboxylation of 4-phospho-Acetovanillone-d3 .
Metabolic Pathways
This compound is involved in the hydroxyphenylethanone (Hpe) pathway, which proceeds via phosphorylation and carboxylation, before β-elimination yields vanillate from this compound .
Properties
{ "Design of the Synthesis Pathway": "The synthesis of Acetovanillone-d3 can be achieved through the alkylation of vanillin with deuterated acetyl chloride followed by oxidation of the resulting product.", "Starting Materials": [ "Vanillin", "Deuterated acetyl chloride", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate", "Hydrogen peroxide" ], "Reaction": [ "Vanillin is dissolved in a mixture of deuterated acetyl chloride and anhydrous sodium sulfate.", "The mixture is heated under reflux for several hours.", "After cooling, the product is extracted with diethyl ether.", "The organic layer is dried over anhydrous sodium sulfate and evaporated to yield the intermediate product.", "The intermediate product is dissolved in ethanol and oxidized with hydrogen peroxide in the presence of sodium hydroxide.", "The resulting product is purified by recrystallization from ethanol to yield Acetovanillone-d3." ] } | |
CAS No. |
80404-23-5 |
Molecular Formula |
C9H10O3 |
Molecular Weight |
169.19 g/mol |
IUPAC Name |
1-[4-hydroxy-2-(trideuteriomethoxy)phenyl]ethanone |
InChI |
InChI=1S/C9H10O3/c1-6(10)8-4-3-7(11)5-9(8)12-2/h3-5,11H,1-2H3/i2D3 |
InChI Key |
XPHIPEXPAGCEBM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)O)C(=O)C |
SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)O)OC |
Synonyms |
1-(4-Hydroxy-3-methoxyphenyl)ethanone-d3; 4’-Hydroxy-3’-methoxy-ethanone-d3; 2-Methoxy-4-acetylphenol-d3; 3’-Methoxy-4’-hydroxyacetophenone-d3; 4-Acetyl-2-methoxyphenol-d3; 4-Acetylguaiacol-d3; 4-Hydroxy-3-methoxyphenyl-d3 Methyl Ketone; 4’-Hydroxy-3 |
Origin of Product |
United States |
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